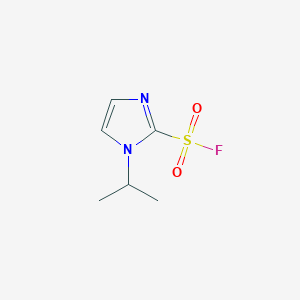![molecular formula C15H18FNO2 B2416440 N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide CAS No. 2411237-59-5](/img/structure/B2416440.png)
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a photoreactive probe that is used to study protein structure and dynamics.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide involves the formation of covalent bonds between N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide and solvent-exposed amino acid residues in proteins. Upon exposure to a UV light source, N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide undergoes a photochemical reaction that results in the formation of a highly reactive species. This species then reacts with amino acid residues in proteins to form covalent bonds.
Biochemical and Physiological Effects
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide has no known biochemical or physiological effects. N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is used solely as a research tool to study protein structure and dynamics.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide in lab experiments include its ability to study proteins in their native state, without the need for denaturation or modification. N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is also highly specific, reacting only with solvent-exposed amino acid residues in proteins. The limitations of using N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide in lab experiments include its sensitivity to oxygen and its limited reactivity with certain amino acid residues.
Future Directions
For N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide research include the development of new methods for analyzing N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide-labeled proteins, the study of N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide-labeled proteins in complex biological systems, and the development of new photoreactive probes with improved properties. Additionally, N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide may have potential applications in drug discovery and development, as it can be used to study protein-ligand interactions.
Synthesis Methods
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is synthesized through a multistep process that involves the reaction of 4-fluorophenol with ethyl chloroformate to form 4-fluorophenyl chloroformate. This intermediate is then reacted with 1,4-dioxane to form the corresponding ester. The ester is then reacted with N-methylprop-2-enamide to form N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide.
Scientific Research Applications
N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is used in scientific research as a photoreactive probe to study protein structure and dynamics. N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide is unique in that it can be used to study proteins in their native state, without the need for denaturation or modification. N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide works by reacting with solvent-exposed amino acid residues in proteins upon exposure to a UV light source. This reaction results in the formation of covalent bonds between N-[2-(4-Fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide and the amino acid residues, which can then be analyzed using mass spectrometry.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-3-15(18)17(2)13-8-9-19-14(10-13)11-4-6-12(16)7-5-11/h3-7,13-14H,1,8-10H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPKJCQOVAURKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC(C1)C2=CC=C(C=C2)F)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2416357.png)


![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2416364.png)


![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide](/img/structure/B2416374.png)


![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)